![molecular formula C11H7N3O2 B11891284 2-amino-4H-chromeno[4,3-d]pyrimidin-4-one CAS No. 68723-79-5](/img/structure/B11891284.png)

2-amino-4H-chromeno[4,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-4H-chromeno[4,3-d]pyrimidin-4-one est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la pharmacologie. Ce composé est caractérisé par ses cycles chromene et pyrimidine fusionnés, qui contribuent à ses propriétés chimiques uniques et à ses activités biologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 2-amino-4H-chromeno[4,3-d]pyrimidin-4-one implique généralement la condensation de 2-amino-4-phényl-4H-chromene-3-carbonitrile avec de l'urée ou de la thiourée en présence d'éthylate de sodium à température de reflux . Cette réaction donne les dérivés correspondants de 4-amino-5-phényl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidin-2-one et de 4-amino-5-phényl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2-thione .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de principes de chimie verte peut également être employée pour améliorer l'efficacité et la durabilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

2-amino-4H-chromeno[4,3-d]pyrimidin-4-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent produire des dérivés dihydro.

Substitution : Les réactions de substitution nucléophile peuvent introduire divers groupes fonctionnels sur les cycles chromene ou pyrimidine.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans des conditions basiques ou acides pour faciliter les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de chromeno[4,3-d]pyrimidin-4-one, qui peuvent présenter différentes activités biologiques en fonction de la nature des substituants .

Applications de recherche scientifique

Chimie : Le composé sert de bloc de construction polyvalent pour la synthèse de composés hétérocycliques plus complexes.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le composé a été montré pour inhiber la kinase dépendante de la cycline 2 (CDK2), un régulateur clé de la progression du cycle cellulaire.

Voies impliquées : En inhibant CDK2, le composé induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

Mécanisme D'action

The mechanism of action of 2-amino-4H-chromeno[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.

Pathways Involved: By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells.

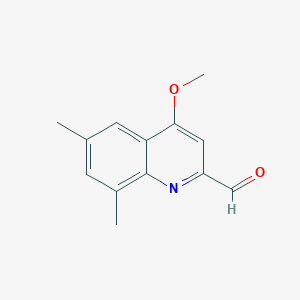

Comparaison Avec Des Composés Similaires

2-amino-4H-chromeno[4,3-d]pyrimidin-4-one peut être comparé à d'autres composés similaires, tels que :

Pyrazolo[3,4-d]pyrimidine : Les deux composés présentent une activité inhibitrice de CDK2, mais this compound a montré des activités cytotoxiques supérieures contre certaines lignées cellulaires cancéreuses.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Ce composé cible également CDK2 mais diffère dans son cadre structurel et ses interactions spécifiques avec l'enzyme.

La particularité de this compound réside dans ses cycles chromene et pyrimidine fusionnés, qui contribuent à ses propriétés chimiques distinctes et à ses activités biologiques.

Propriétés

Numéro CAS |

68723-79-5 |

|---|---|

Formule moléculaire |

C11H7N3O2 |

Poids moléculaire |

213.19 g/mol |

Nom IUPAC |

2-aminochromeno[4,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H7N3O2/c12-11-13-9-6-3-1-2-4-8(6)16-5-7(9)10(15)14-11/h1-5H,(H2,12,14,15) |

Clé InChI |

XQMCTRAFFVNXKY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=NC(=NC(=O)C3=CO2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)

![2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)

![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)

![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)

![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)